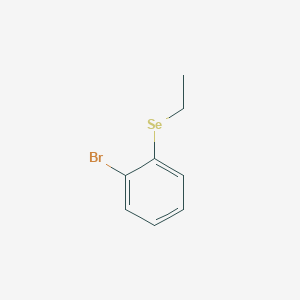![molecular formula C14H15NO2S2 B14421050 2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 84484-65-1](/img/structure/B14421050.png)
2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that features a unique combination of a dithiolane ring and an isoindole-1,3-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of a suitable isoindole-1,3-dione precursor with a dithiolane-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring or the isoindole-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted isoindole-1,3-dione derivatives .
Applications De Recherche Scientifique
2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The isoindole-1,3-dione core can interact with various binding sites, affecting the function of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Dithiolan-2-yl)-1H-indole: Similar structure but with an indole core instead of isoindole-1,3-dione.
1,3-Dithiolane derivatives: Compounds with variations in the dithiolane ring or different substituents.
Uniqueness
2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the dithiolane ring and the isoindole-1,3-dione core, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
84484-65-1 |
|---|---|
Formule moléculaire |
C14H15NO2S2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-[3-(1,3-dithiolan-2-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO2S2/c16-13-10-4-1-2-5-11(10)14(17)15(13)7-3-6-12-18-8-9-19-12/h1-2,4-5,12H,3,6-9H2 |
Clé InChI |
KLJBUTXSPFXMSB-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)CCCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)
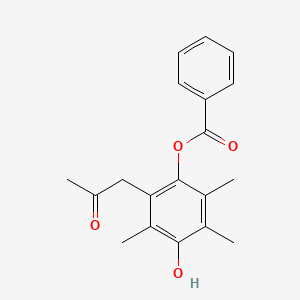
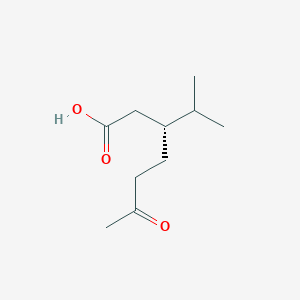
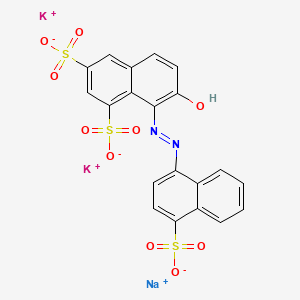
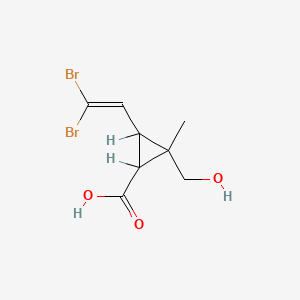


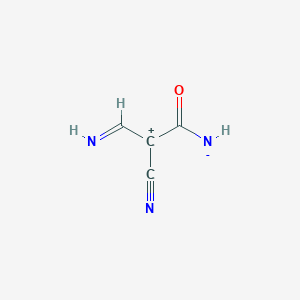
![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
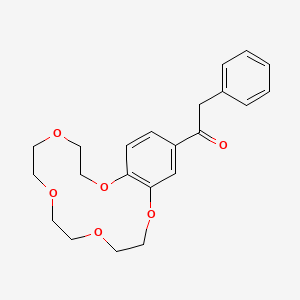

![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
